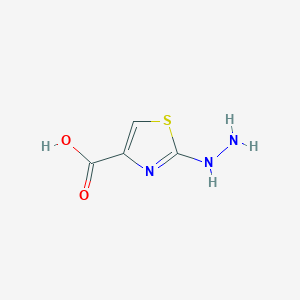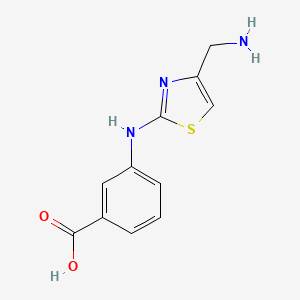![molecular formula C24H10O10 B12828211 Bis[(3,4-dicarboxylic anhydride)phenyl] terephthalate](/img/structure/B12828211.png)
Bis[(3,4-dicarboxylic anhydride)phenyl] terephthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[(3,4-dicarboxylic anhydride)phenyl] terephthalate is a chemical compound known for its unique structure and properties. It is commonly used in the synthesis of polyimides, which are high-performance polymers with excellent thermal stability, mechanical strength, and chemical resistance . This compound is particularly valuable in the production of transparent polyimide films, which have applications in various advanced technologies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(3,4-dicarboxylic anhydride)phenyl] terephthalate typically involves the reaction of terephthalic acid with 3,4-dicarboxylic anhydride phenyl derivatives. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Bis[(3,4-dicarboxylic anhydride)phenyl] terephthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the anhydride groups to diols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Bis[(3,4-dicarboxylic anhydride)phenyl] terephthalate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of high-performance polyimides for advanced materials.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Utilized in drug delivery systems due to its stability and compatibility.
Industry: Applied in the production of transparent films for electronics, aerospace, and automotive industries
Mecanismo De Acción
The mechanism of action of Bis[(3,4-dicarboxylic anhydride)phenyl] terephthalate involves its ability to form strong covalent bonds with other molecules. This property is crucial in the formation of polyimides, where the compound reacts with diamines to create long polymer chains. The molecular targets include the amine groups in diamines, and the pathways involve nucleophilic substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
Bis(trimellitic acid anhydride) phenyl ester: Another ester-containing dianhydride used in polyimide synthesis.
Hydroquinone diphthalic anhydride: A compound used in the production of poly(ether imide)s.
Uniqueness
Bis[(3,4-dicarboxylic anhydride)phenyl] terephthalate is unique due to its low electron affinity, which results in better transparency and lower water absorption compared to other similar compounds. This makes it particularly suitable for applications requiring high optical clarity and moisture resistance .
Propiedades
Fórmula molecular |
C24H10O10 |
|---|---|
Peso molecular |
458.3 g/mol |
Nombre IUPAC |
bis(1,3-dioxo-2-benzofuran-5-yl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C24H10O10/c25-19(31-13-5-7-15-17(9-13)23(29)33-21(15)27)11-1-2-12(4-3-11)20(26)32-14-6-8-16-18(10-14)24(30)34-22(16)28/h1-10H |
Clave InChI |
JMHUKWKCCHMXEL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)OC3=O)C(=O)OC4=CC5=C(C=C4)C(=O)OC5=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


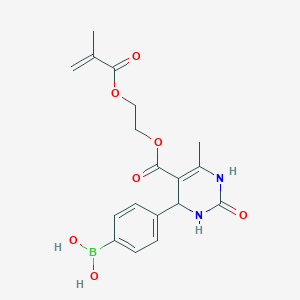
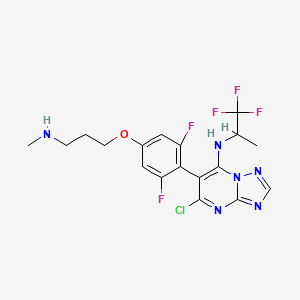
![1-Methoxy-6-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12828146.png)

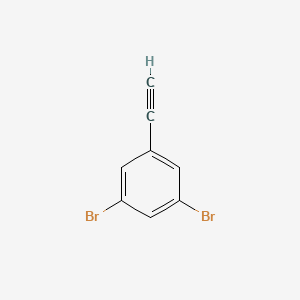
![2-(4-Ethylphenyl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B12828164.png)
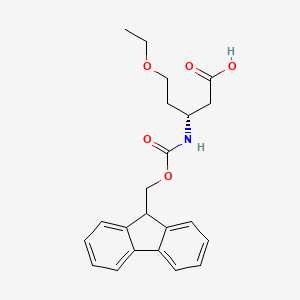
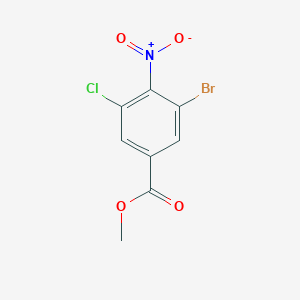
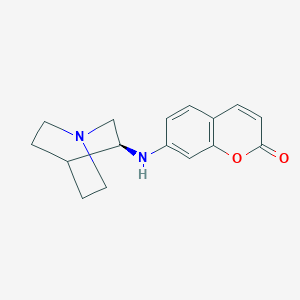
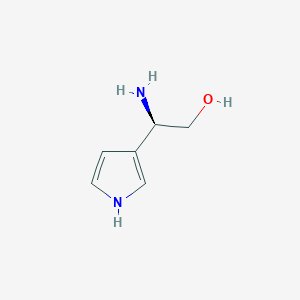
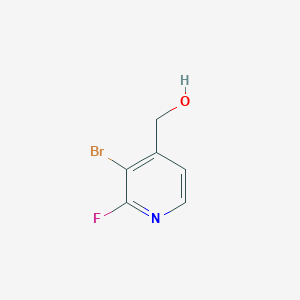
![2-(2-Fluoroethyl)-1H-benzo[d]imidazole](/img/structure/B12828204.png)
